Product packaging for 4-bromo-7-fluoro-1-methyl-1H-indazole(Cat. No.:CAS No. 2090912-84-6)

4-bromo-7-fluoro-1-methyl-1H-indazole

Cat. No.: B2370450
CAS No.: 2090912-84-6
M. Wt: 229.052
InChI Key: MKFPYZJYAULDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory and Evolving Significance of Indazole Derivatives

The journey of indazole and its derivatives from a laboratory curiosity to a cornerstone of modern drug discovery is a testament to its versatile nature. First synthesized in the late 19th century, the indazole nucleus initially garnered interest for its unique chemical structure. However, it was the discovery of the biological activities of its derivatives in the mid-20th century that marked a turning point. nih.govnih.gov One of the earliest indazole-containing drugs to be marketed was Benzydamine in 1966, used for its anti-inflammatory properties. nih.gov

Over the decades, the significance of the indazole scaffold has grown exponentially. Researchers have successfully incorporated this moiety into a diverse array of molecules, leading to the discovery of potent agents for treating a wide spectrum of diseases. nih.govgoogle.com Today, several FDA-approved drugs, such as Axitinib (B1684631) (an anticancer agent), Entrectinib (a targeted cancer therapy), and Granisetron (an antiemetic), feature the indazole core, highlighting its therapeutic relevance. chembk.com The continuous exploration of indazole chemistry has demonstrated its role in developing inhibitors for various enzymes, including protein kinases, which are crucial targets in oncology. cenmed.com The ability to functionalize the indazole ring at multiple positions allows for the fine-tuning of a compound's pharmacological profile, making it a highly adaptable scaffold for drug design. nih.gov

Indazole Nucleus and its Tautomeric Isomers in Drug Design

A key feature of the indazole nucleus that profoundly influences its chemical and biological properties is its ability to exist in different tautomeric forms. chembk.com Tautomers are structural isomers that readily interconvert, and in the case of indazole, this typically involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. google.com The two principal tautomers are 1H-indazole and 2H-indazole. google.combldpharm.com

The tautomerism of indazoles presents both a challenge and an opportunity in drug development. The synthesis of indazole derivatives can sometimes yield a mixture of N-1 and N-2 alkylated isomers, which may possess different biological activities and physical properties. chemicalbook.com Consequently, developing regioselective synthetic methods to obtain the desired isomer is a crucial aspect of indazole-based drug discovery. Understanding and controlling the tautomeric equilibrium is therefore essential for designing potent and selective therapeutic agents. chembk.commdpi.com

Overview of 4-Bromo-7-Fluoro-1-Methyl-1H-Indazole within the Indazole Class

Within the vast family of indazole derivatives, this compound stands out as a key building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. This compound is a substituted 1H-indazole, indicating that the methyl group is attached to the nitrogen atom at position 1 of the pyrazole ring. The presence of bromine and fluorine atoms on the benzene (B151609) ring further enhances its utility as a chemical intermediate.

The synthesis of this compound typically involves the methylation of its precursor, 4-bromo-7-fluoro-1H-indazole. chembk.com The methylation of N-unsubstituted indazoles can lead to a mixture of N-1 and N-2 isomers, and the reaction conditions can be optimized to favor the formation of the desired 1-methyl product. chemicalbook.com

The strategic placement of the bromo and fluoro substituents makes this molecule a versatile substrate for various cross-coupling reactions. The bromine atom, in particular, can serve as a handle for introducing diverse chemical moieties through reactions like the Suzuki-Miyaura coupling. nih.govnih.gov This allows chemists to readily generate libraries of novel compounds for biological screening. While specific research detailing the direct biological activity of this compound is not extensively published, its importance lies in its role as a precursor to potent biologically active molecules, such as kinase inhibitors. The broader class of substituted indazoles is actively being investigated for the treatment of a range of diseases, including inflammatory conditions and cancer. google.com

Below is a table summarizing some of the key physicochemical properties of the precursor, 4-bromo-7-fluoro-1H-indazole, and a related isomer, which provide context for the characteristics of this compound.

Property4-bromo-7-fluoro-1H-indazole5-bromo-4-fluoro-1-methyl-1H-indazole
Molecular Formula C₇H₄BrFN₂C₈H₆BrFN₂
Molecular Weight ~215.02 g/mol ~229.05 g/mol
Appearance Colorless crystalNot specified
Melting Point 97-98 °CNot specified
Boiling Point 321.6 °C293.4±20.0 °C (Predicted)
Density 1.859 g/cm³1.70±0.1 g/cm³ (Predicted)
Primary Use Drug intermediatePharmaceutical intermediate
(Data sourced from references chembk.comchemicalbook.com)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFN2 B2370450 4-bromo-7-fluoro-1-methyl-1H-indazole CAS No. 2090912-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)6(9)2-3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFPYZJYAULDHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Halogenated N Methyl Indazole Derivatives

Strategic Approaches to Indazole Core Construction

The formation of the indazole nucleus is the foundational step in the synthesis of 4-bromo-7-fluoro-1-methyl-1H-indazole. Various synthetic strategies have been developed to construct this bicyclic heteroaromatic system, ranging from classical condensation reactions to modern transition metal-catalyzed processes.

Transition Metal-Catalyzed Annulation and Functionalization

Transition metal-catalyzed reactions, particularly those involving C-H activation and annulation, have emerged as powerful tools for the efficient construction of functionalized indazole derivatives. nih.gov These methods often offer high atom economy and functional group tolerance. For instance, rhodium and ruthenium-based catalysts have been successfully employed in the annulation of aryl precursors to form the indazole core. nih.gov

While a direct, one-step synthesis of the 4-bromo-7-fluoro-indazole core via transition-metal-catalyzed C-H activation of a pre-functionalized benzene (B151609) derivative is not extensively documented, related methodologies provide a conceptual framework. For example, rhodium(III)-catalyzed C-H/N-H annulation of arylhydrazines with alkenes can produce dihydroindazoles, which can be subsequently oxidized. nih.gov The strategic placement of bromo and fluoro substituents on the starting materials is crucial for the successful application of these methods to the target molecule.

A scalable, three-step approach to a related compound, 5-bromo-4-fluoro-1-methyl-1H-indazole, utilizes an ortho-directed lithiation followed by trapping with dimethylformamide (DMF) to form an aldehyde. Condensation with methyl hydrazine and a subsequent intramolecular Ullmann-type reaction mediated by copper furnishes the desired 1H-indazole. exlibrisgroup.com This sequence highlights a practical application of metal-mediated cyclization in constructing a halogenated N-methyl indazole.

Organocatalytic and Metal-Free Synthetic Routes

In recent years, organocatalytic and metal-free approaches to indazole synthesis have gained traction due to their milder reaction conditions and reduced metal contamination in the final products. nih.gov These methods often rely on the inherent reactivity of the starting materials, facilitated by small organic molecules as catalysts.

A common metal-free strategy for indazole synthesis is the reductive cyclization of o-nitrobenzyl compounds. For instance, the condensation of an appropriately substituted o-nitrobenzaldehyde with an amine, followed by a Cadogan reductive cyclization, can yield the corresponding 2H-indazole. googleapis.com The synthesis of 1H-indazoles can also be achieved through intramolecular amination of ortho-haloarylhydrazones, which can proceed under metal-free conditions. beilstein-journals.org

Furthermore, metal-free halogenation of the indazole core itself represents a viable strategy. An unprecedented metal-free regioselective halogenation of 2H-indazoles has been reported, achieving both mono- and poly-halogenation by fine-tuning the reaction conditions. nih.gov This approach, which can be carried out in environmentally friendly solvents like water, offers a green alternative for introducing the required halogen atoms. nih.gov

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including indazoles, to minimize environmental impact. researchgate.netrasayanjournal.co.innih.gov This involves the use of safer solvents, renewable feedstocks, and energy-efficient processes. researchgate.netresearchgate.netnih.gov

The application of green chemistry to the synthesis of halogenated N-methyl indazoles can be multifaceted. For example, the use of water as a solvent in halogenation reactions, as demonstrated in the metal-free halogenation of 2H-indazoles, is a significant step towards a more sustainable process. nih.govthieme-connect.de Microwave-assisted synthesis has also been explored for the preparation of indazoles, often leading to shorter reaction times and improved yields. researchgate.net

Furthermore, designing synthetic routes that minimize the use of protecting groups and reduce the number of synthetic steps aligns with the principles of atom economy and waste reduction. researchgate.net One-pot syntheses, where multiple transformations are carried out in a single reaction vessel, are particularly attractive from a green chemistry perspective. thieme-connect.de

Regioselective Introduction of Halogen and Alkyl Substituents

The precise placement of the bromo, fluoro, and methyl groups on the indazole scaffold is critical for defining the identity and properties of this compound. This requires highly regioselective synthetic methodologies.

Bromination Strategies at the C-4 Position

The regioselective bromination of an indazole ring, particularly at the C-4 position, can be challenging due to the presence of multiple reactive sites. The electronic nature of the substituents already present on the ring plays a significant role in directing the incoming electrophile.

While direct C-4 bromination of a 7-fluoro-1-methyl-1H-indazole is not explicitly detailed in the available literature, insights can be gained from related systems. For instance, the bromination of 4-substituted NH-free indazoles has been shown to occur regioselectively at the C-7 position. nih.gov This suggests that the electronic and steric environment of the indazole ring can be manipulated to direct halogenation to a specific position.

A plausible strategy for achieving C-4 bromination would involve starting with a precursor that has a directing group at a neighboring position, which can then be removed or transformed after the bromination step. Alternatively, a de novo synthesis starting from a pre-brominated and fluorinated aniline (B41778) derivative, as outlined in a patent for the synthesis of 5-bromo-4-fluoro-1H-indazole, could be adapted. google.com

Fluorination Methodologies at the C-7 Position

The introduction of a fluorine atom onto an aromatic ring often requires specialized reagents and conditions. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), are commonly used for this purpose.

A method for the regioselective C-3 fluorination of 2H-indazoles using NFSI in water has been reported. beilstein-journals.org Although this method targets a different position, it demonstrates the feasibility of direct fluorination of the indazole ring under relatively mild, metal-free conditions.

For the synthesis of the target molecule, a potential route could involve the fluorination of a 4-bromo-1-methyl-1H-indazole precursor. The directing effects of the bromo and N-methyl groups would need to be carefully considered to achieve the desired C-7 fluorination. Alternatively, a synthetic approach starting from a pre-fluorinated aromatic precursor would circumvent the need for a late-stage fluorination step. One documented method for the preparation of 4-bromo-7-fluoro-1H-indazole involves the reaction of 4-bromoindazole with sodium fluoride, catalyzed by aminocopper(I). This highlights a nucleophilic fluorination approach on a pre-existing indazole core.

The regioselective N-methylation of the 4-bromo-7-fluoro-1H-indazole intermediate is another critical step. Alkylation of indazoles can often lead to a mixture of N-1 and N-2 isomers. researchgate.netbeilstein-journals.orgconnectjournals.com However, reaction conditions can be optimized to favor the desired N-1 isomer. For instance, the use of sodium hydride in tetrahydrofuran (THF) has been shown to be a promising system for N-1 selective indazole alkylation. beilstein-journals.org The electronic properties of the substituents on the indazole ring can also influence the N1/N2 ratio. beilstein-journals.org

N-Methylation at the 1-Position and Isomer Control

The synthesis of N-alkylated indazoles, particularly N-methyl derivatives, presents a significant challenge in controlling regioselectivity. The indazole ring possesses two nitrogen atoms, N-1 and N-2, both of which are susceptible to alkylation. Direct alkylation of the 1H-indazole scaffold typically results in a mixture of N-1 and N-2 substituted products. beilstein-journals.orgconnectjournals.com The distribution of these isomers is highly dependent on reaction conditions, the nature of the alkylating agent, and the electronic and steric properties of substituents on the indazole ring. researchgate.netd-nb.info

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgnih.gov Consequently, reaction conditions that favor thermodynamic control, such as higher temperatures or longer reaction times, tend to yield the N-1 alkylated isomer as the major product. connectjournals.com Conversely, kinetically controlled conditions often favor the formation of the N-2 isomer. connectjournals.comresearchgate.net

For the specific synthesis of 1-methyl-indazole derivatives, careful selection of reagents and conditions is paramount. Studies on various substituted indazoles have shown that using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) with an alkyl halide (e.g., methyl iodide) provides a promising system for selective N-1 alkylation. researchgate.netd-nb.infonih.gov This high N-1 selectivity is often attributed to the formation of a sodium-indazole complex. It has been postulated that the Na+ cation may coordinate with the N-2 nitrogen and an electron-rich substituent, sterically hindering the approach of the electrophile to the N-2 position and directing alkylation to N-1. beilstein-journals.orgnih.gov

The substituents on the indazole ring play a crucial role in directing the methylation. Electron-withdrawing groups, particularly at the C-7 position, can significantly influence the N-1/N-2 ratio. For instance, indazoles with a nitro (NO2) or ester (CO2Me) group at C-7 have been shown to yield the N-2 alkylated product with high selectivity (≥ 96%). d-nb.info This highlights the electronic influence on the nucleophilicity of the respective nitrogen atoms. In the case of 4-bromo-7-fluoro-1H-indazole, the fluorine atom at C-7 is an electron-withdrawing group, which could influence the regioselectivity of methylation.

The choice of the methylating agent is also a critical factor. While simple alkyl halides are common, other reagents can alter the isomer ratio. researchgate.net For example, methylation of 6-nitro-1H-indazole with methyl iodide yields a mixture of N-1 and N-2 products, whereas other agents might offer different selectivity. researchgate.net

To achieve the desired this compound, a synthetic strategy would typically involve the N-methylation of 4-bromo-7-fluoro-1H-indazole. Based on established methodologies, the conditions outlined in the table below would be expected to favor the formation of the N-1 methylated isomer.

Table 1: Representative Conditions for Regioselective N-1 Methylation of Indazoles
Indazole SubstrateBaseSolventMethylating AgentObserved SelectivityReference
Substituted 1H-IndazolesSodium Hydride (NaH)Tetrahydrofuran (THF)Alkyl BromideHigh N-1 Selectivity researchgate.netnih.gov
Methyl 5-bromo-1H-indazole-3-carboxylateCesium Carbonate (Cs2CO3)N,N-Dimethylformamide (DMF)Alkyl HalidesHigh N-1 Selectivity (Chelation-driven) nih.gov
C-3 Substituted IndazolesSodium Hydride (NaH)Tetrahydrofuran (THF)Pentyl Bromide> 99% N-1 for various C-3 groups d-nb.info

This compound as a Versatile Synthetic Intermediate

The indazole nucleus is a key pharmacophore found in numerous biologically active compounds, including a number of approved anticancer drugs that function as kinase inhibitors. nih.govrsc.org The compound this compound, with its distinct substitution pattern, serves as a highly valuable and versatile intermediate in the synthesis of complex drug candidates. The bromine atom at the C-4 position and the fluorine atom at the C-7 position provide orthogonal handles for sequential functionalization, primarily through cross-coupling and nucleophilic substitution reactions, respectively.

Construction of Complex Molecular Architectures via Cross-Coupling Reactions

The bromine atom at the C-4 position of this compound is strategically positioned for elaboration via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is one of the most widely used methods for forming C-C bonds in pharmaceutical synthesis due to its mild conditions and broad functional group tolerance. rsc.orgnih.gov This reaction allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the C-4 position, which is a common strategy for exploring the structure-activity relationships (SAR) of kinase inhibitors and other targeted therapies. researchgate.net

In a typical Suzuki-Miyaura reaction, the 4-bromo-indazole derivative is coupled with an organoboronic acid or ester in the presence of a palladium catalyst and a base. rsc.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Palladium complexes with phosphine ligands, such as Pd(PPh3)4 or PdCl2(dppf), are commonly employed. rsc.orgnih.gov

The versatility of the Suzuki-Miyaura reaction enables the synthesis of diverse molecular libraries. For example, coupling this compound with various (hetero)arylboronic acids can generate a series of 4-(hetero)aryl derivatives. This approach is fundamental in medicinal chemistry for optimizing ligand binding to target proteins. nih.gov

Table 2: Typical Suzuki-Miyaura Cross-Coupling Reaction Parameters for Bromo-Indazoles
Bromo-Indazole SubstrateCoupling PartnerCatalystBaseSolventReference
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideArylboronic acidsPd(dppf)Cl2·DCMK2CO31,4-Dioxane/Water rsc.org
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3Dimethoxyethane nih.gov
7-Bromo-4-substituted-1H-indazoles(Hetero)arylboronic acidsPdCl2(PPh3)2K2CO3Toluene/Ethanol/Water nih.gov

Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Stille couplings, can similarly be used to introduce vinyl, alkynyl, and organotin moieties, respectively, further expanding the synthetic utility of this intermediate. researchgate.net

Nuance in Nucleophilic Substitution Reactions

The fluorine atom at the C-7 position of the indazole ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the bicyclic indazole system. The SNAr reaction provides a complementary method to cross-coupling for the functionalization of the indazole core, allowing for the introduction of nitrogen, oxygen, or sulfur nucleophiles. mdpi.com

The reaction typically proceeds under basic conditions, where a nucleophile displaces the fluoride ion. This transformation is valuable for installing functionalities that can act as hydrogen bond donors or acceptors, which are critical for molecular recognition in biological systems. For instance, reacting this compound with various amines (R-NH2), alcohols (R-OH), or thiols (R-SH) can yield the corresponding 7-amino, 7-alkoxy, or 7-thioether derivatives.

The precise conditions for SNAr reactions, including temperature, solvent, and the nature of the base, must be carefully optimized to ensure efficient conversion and to avoid potential side reactions involving the C-4 bromo substituent. The relative reactivity of the C-F and C-Br bonds allows for selective and sequential reactions. Generally, the C-F bond is more susceptible to SNAr, while the C-Br bond is preferentially targeted in palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is a key feature that makes this compound a powerful building block for constructing complex molecules in a controlled, stepwise manner.

Exploration of Molecular Mechanisms and Biological Activities of 4 Bromo 7 Fluoro 1 Methyl 1h Indazole and Analogues

General Pharmacological Relevance of Indazole Derivatives

Indazole derivatives are of significant pharmacological importance due to their diverse therapeutic applications. nih.gov The versatility of the indazole ring allows for substitutions at various positions, leading to a broad spectrum of biological activities. nih.gov Many indazole-containing compounds have been investigated and developed as potent inhibitors of protein kinases, which play crucial roles in cellular signaling pathways. Current time information in Pasuruan, ID.nih.gov Dysregulation of these kinases is often implicated in the pathogenesis of diseases such as cancer and inflammatory disorders. ed.ac.uk Consequently, indazole derivatives have emerged as a promising class of targeted therapeutic agents.

Several indazole-based drugs have received regulatory approval, highlighting the clinical significance of this scaffold. For instance, axitinib (B1684631) is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma, while niraparib (B1663559) is a poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian cancer. acs.org These examples underscore the potential of the indazole core in the design of novel drugs targeting a range of diseases. The pharmacological profile of indazole derivatives extends beyond oncology, with compounds showing promise as anti-inflammatory, antimicrobial, and neuroprotective agents. researchgate.net

In Vitro Assessment of Target Modulation and Pathway Perturbation

The biological activity of 4-bromo-7-fluoro-1-methyl-1H-indazole and its analogues is assessed through various in vitro assays to determine their effects on specific molecular targets and cellular pathways. These studies are crucial for understanding their mechanism of action and for guiding further drug development efforts.

Enzyme Inhibition Potentials

Kinase Inhibition (e.g., Tyrosine Kinases, ERK1/2, FGFRs)

Indazole derivatives have been extensively studied as inhibitors of a variety of kinases. The indazole moiety can act as a hinge-binding motif, a key interaction for inhibiting ATP-competitive kinases. rsc.org

Tyrosine Kinases: Many indazole-based compounds have shown potent inhibitory activity against tyrosine kinases, which are critical mediators of cell growth, differentiation, and survival. Current time information in Pasuruan, ID.

ERK1/2: The RAS-RAF-MEK-ERK pathway is a key signaling cascade in cancer. While direct inhibitors of ERK1/2 are being developed, the activity of indazole derivatives against this target is an area of active research. nih.gov

FGFRs (Fibroblast Growth Factor Receptors): Aberrant FGFR signaling is implicated in various cancers. Fragment-based drug design has led to the identification of indazole-based pharmacophores that inhibit FGFR1–3. nih.gov For instance, a series of 1H-indazol-3-amine derivatives were designed and synthesized as potent FGFR1 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. rsc.org

Compound/Analog TypeTarget KinaseIC50 (nM)Reference
1H-indazol-3-amine derivativeFGFR12.9 rsc.org
Indazole-based fragmentFGFR1-3800 - 90,000 nih.gov
Non-Kinase Enzyme Targets (e.g., COX-2, IDO1, FtsZ)

The therapeutic potential of indazole derivatives extends to non-kinase enzyme targets, demonstrating the broad applicability of this chemical scaffold.

COX-2 (Cyclooxygenase-2): COX-2 is a key enzyme in the inflammatory pathway. While research into N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones as COX inhibitors has been conducted, specific data on this compound analogs is not yet prevalent. nih.gov

IDO1 (Indoleamine 2,3-dioxygenase 1): IDO1 is an immunosuppressive enzyme that is a target in cancer immunotherapy. nih.gov A series of N′-hydroxyindazolecarboximidamides have been synthesized and evaluated as novel IDO1 inhibitors. Notably, a compound bearing a 3-bromo-4-fluorophenyl group showed inhibitory activity, suggesting that halogenated indazole derivatives could be promising leads for IDO1 inhibition. mdpi.com

FtsZ (Filamentous temperature-sensitive protein Z): FtsZ is a crucial protein in bacterial cell division and a target for novel antibiotics. A series of 4-bromo-1H-indazole derivatives were designed and synthesized as FtsZ inhibitors. Some of these compounds displayed significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus. nih.gov

Compound/Analog TypeTarget EnzymeActivityReference
N'-(3-bromo-4-fluorophenyl)-N''-hydroxy-1-methyl-1H-indazole-7-carboximidamideIDO1Moderate Inhibition mdpi.com
4-bromo-1H-indazole derivativesFtsZMIC = 4 µg/mL against S. pyogenes nih.gov

Receptor Interaction and Agonist/Antagonist Profiles

G-Protein Coupled Receptors (e.g., GPR120, GPR40, CCR4)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets.

GPR120 and GPR40: These receptors are involved in metabolic regulation and are targets for the treatment of type 2 diabetes. A series of indazole-6-phenylcyclopropylcarboxylic acids have been identified as selective GPR120 agonists. Structure-activity relationship studies revealed that substitutions on the indazole core, including the introduction of a fluorine atom, could modulate potency and selectivity against the related GPR40 receptor. researchgate.net

CCR4 (C-C chemokine receptor type 4): CCR4 is a chemokine receptor that plays a role in inflammatory and allergic responses, as well as in cancer metastasis. The interaction of indazole derivatives with this receptor is an area of ongoing investigation.

Compound/Analog TypeTarget ReceptorActivity ProfileReference
Indazole-6-phenylcyclopropylcarboxylic acidGPR120Agonist (EC50 = 0.64 µM for an initial lead) researchgate.net
4-fluoro-3-methoxyindazole derivativeGPR120Increased potency (78 nM) researchgate.net
Other Receptor Systems (e.g., CRAC Channels)

Recent research has identified indazole derivatives as potent modulators of Calcium-Release Activated Calcium (CRAC) channels. These channels are critical for calcium signaling in non-excitable cells, particularly immune cells like T lymphocytes and mast cells, where they regulate proliferation, differentiation, and the release of inflammatory mediators. nih.govdigitellinc.comresearchgate.net The CRAC channel is composed of the Orai pore-forming subunit in the plasma membrane and the STIM calcium sensor in the endoplasmic reticulum. digitellinc.comresearchgate.net

A structure-activity relationship (SAR) study of indazole-3-carboxamides revealed their potent ability to block CRAC channels. nih.gov The specific regiochemistry of the 3-carboxamide linker was found to be critical for activity. nih.govnih.gov For instance, the indazole-3-carboxamide 12d was identified as a potent inhibitor of calcium influx in mast cells with a sub-micromolar IC₅₀ value, whereas its reverse amide isomer, 9c, was inactive even at a concentration of 100 µM. nih.govnih.gov This inhibition of calcium influx in mast cells leads to their stabilization and prevents the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor α (TNF-α). nih.govresearchgate.net

Further studies have characterized these compounds as fast-onset, reversible, and selective CRAC channel blockers that likely act by directly binding to the Orai pore. digitellinc.comresearchgate.net This mechanism is supported by molecular modeling, which suggests the compounds bind to the Orai selectivity filter and interact with the hydrophobic part of the channel, thus physically occluding it. digitellinc.com The selectivity of these indazole analogues is notable, as lead compounds did not significantly affect other ion channels, such as TRPM4 and TRPM7, at concentrations as high as 30 µM. digitellinc.com

Table 1: Inhibitory Activity of Indazole Analogues on CRAC Channels
CompoundStructure TypeActivity/TargetIC₅₀ ValueReference
12dIndazole-3-carboxamideCalcium InfluxSub-µM nih.govnih.gov
9cReverse Indazole-3-carboxamideCalcium InfluxInactive at 100 µM nih.govnih.gov
4kIndazole-3-carboxamideCRAC Current4.9 µM researchgate.net

Diverse Biological Activities in Preclinical Models

Anti-proliferative Effects in Cancer Cell Lines

The indazole scaffold is a key component of several approved anti-cancer drugs, and numerous analogues have demonstrated potent anti-proliferative effects across a variety of cancer cell lines. nih.gov These compounds exert their effects through multiple mechanisms, including the inhibition of crucial cellular kinases, induction of apoptosis, and cell cycle arrest.

One study detailed a series of indazole derivatives, among which compound 2f showed significant growth inhibitory activity against several cancer cell lines, with IC₅₀ values of 0.23 µM in 4T1 breast cancer, 0.80 µM in HepG2 liver cancer, and 0.34 µM in MCF-7 breast cancer cells. nih.govrsc.org The mechanism of action for compound 2f was linked to the induction of apoptosis, evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govrsc.org Other investigations into polysubstituted indazoles found compounds with IC₅₀ values ranging from 0.64 to 17 µM against A2780 ovarian and A549 lung cancer cell lines. nih.gov These compounds were shown to cause a block of cells in the S phase of the cell cycle. nih.gov

Indazole-pyrimidine based hybrids have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. Compound 6i from this series inhibited VEGFR-2 with an IC₅₀ of 24.5 nM and suppressed the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) with an IC₅₀ of 1.37 µM. rsc.org Another compound, 6e , exhibited potent growth inhibition (GI₅₀) at nanomolar concentrations against leukemia and kidney cancer cell lines. rsc.org

Table 2: Anti-proliferative Activity of Selected Indazole Analogues
CompoundTarget/MechanismCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
2fApoptosis Induction4T1 (Breast)0.23 µM nih.govrsc.org
2fApoptosis InductionHepG2 (Liver)0.80 µM nih.gov
6iVEGFR-2 InhibitionHUVEC1.37 µM rsc.org
6eNot SpecifiedMOLT-4 (Leukemia)525 nM rsc.org
6eNot SpecifiedCAKI-1 (Kidney)992 nM rsc.org
16Bcr-Abl InhibitionK562 (Leukemia)6.50 µM researchgate.net

Anti-inflammatory Response Modulation

The anti-inflammatory properties of indazole derivatives are well-documented, with marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Bendazac and Benzydamine featuring the 1H-indazole core. nih.gov The mechanisms underlying these effects are varied. As discussed previously, the ability of indazole-3-carboxamides to block CRAC channels in mast cells prevents the release of TNF-α and other pro-inflammatory mediators, representing a direct link between receptor modulation and anti-inflammatory action. nih.gov

In addition to CRAC channel modulation, other pathways are also targeted by indazole analogues. Computational studies have evaluated 1H-indazole derivatives as potential inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key target for many NSAIDs. researchgate.net These in silico analyses showed that compounds with specific substitutions, such as a difluorophenyl group, achieved significant binding scores with the COX-2 active site, indicating a high potential for inhibitory activity. researchgate.net

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Analogues based on the 4-bromo-1H-indazole scaffold have been synthesized and evaluated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, making it an attractive target for novel antibiotics. nih.gov These derivatives demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Notably, compound 9 in this series showed the best activity against Streptococcus pyogenes with a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.gov Compounds 12 and 18 were exceptionally potent against a penicillin-resistant strain of Staphylococcus aureus. nih.gov The series also showed moderate activity against some Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov

Other studies on 6-bromo-1H-indazole derivatives linked to 1,2,3-triazoles have reported moderate to good inhibition against various bacterial and fungal strains. researchgate.net Furthermore, reviews on the biological profile of indazoles confirm their broad antimicrobial potential, with certain N-methyl-3-aryl indazoles showing activity against bacteria like Xanthomonas campestris and the fungus Candida albicans. nih.gov

Table 3: Antibacterial Activity of 4-Bromo-1H-Indazole Analogues (FtsZ Inhibitors)
CompoundBacterial StrainActivity (MIC)Reference
9Streptococcus pyogenes4 µg/mL nih.gov
18Staphylococcus aureus (Penicillin-Resistant)Potent Activity nih.gov
General AnaloguesEscherichia coli128 µg/mL nih.gov
General AnaloguesPseudomonas aeruginosa128 µg/mL nih.gov

Metabolic Pathway Interventions (e.g., Anti-diabetic Activity)

Indazole-containing hybrid molecules have been investigated for their potential to intervene in metabolic pathways, particularly as anti-diabetic agents. A study focusing on indazole-based thiadiazole derivatives identified them as effective inhibitors of α-glucosidase. nih.gov This enzyme is located in the small intestine and is responsible for breaking down complex carbohydrates into glucose. Its inhibition can delay carbohydrate digestion and absorption, thereby lowering post-prandial blood glucose levels, a key strategy in managing type 2 diabetes.

The synthesized hybrid compounds displayed moderate to strong inhibitory effects on α-glucosidase, with IC₅₀ values ranging from 6.29 ± 0.38 µM to 17.65 ± 1.20 µM. nih.gov The potency of these derivatives was found to be comparable to that of acarbose, a standard α-glucosidase inhibitor used in clinical practice, which has an IC₅₀ value of 5.39 ± 0.85 µM. nih.gov The specific substitutions on the phenyl ring of the derivatives played a key role in modulating their biological efficacy. nih.gov

Cardiovascular System Modulation

Indazole derivatives have shown significant potential in preclinical models for treating cardiovascular diseases, including arrhythmia, thrombosis, and hypertension. nih.govnih.gov Several compounds have been identified with distinct mechanisms of action targeting cardiovascular pathologies.

YC-1 is an indazole derivative developed for its therapeutic potential in circulatory disorders. It acts as an activator of the nitric oxide receptor, soluble guanylate cyclase (sGC), leading to vasodilation and inhibition of platelet aggregation. nih.gov Another compound, DY-9760e , has demonstrated cardioprotective effects against ischemia-reperfusion injury. nih.gov

Furthermore, the indazole derivative In-Cl has been shown to be effective in preventing atherosclerosis. nih.gov Its mechanism involves the activation of estrogen receptor-β (ER-β) and the reduction of Platelet-Derived Growth Factor (PDGF) expression. The reduction in PDGF is particularly relevant as this growth factor contributes to the proliferation of vascular smooth muscle cells and cardiac fibrosis, key events in the development of atherosclerosis and heart failure. nih.gov

Application as Fluorescent Probes in Biological Imaging

The utility of a molecule as a fluorescent probe is dictated by its photophysical properties, including its absorption and emission spectra, quantum yield, and sensitivity to the local environment. While specific data for this compound is limited, the exploration of other substituted indazoles reveals key characteristics that underscore their potential in biological imaging.

A significant property of many indazole-based fluorophores is their sensitivity to the polarity of their environment, a phenomenon known as solvatochromism. This characteristic is highly desirable for biological probes as it allows for the visualization of different cellular microenvironments. Studies on various aminoindazoles have demonstrated noticeable shifts in their fluorescence spectra in response to changes in solvent polarity. doi.org This suggests that indazole derivatives can act as sensors for local environmental changes within a cell.

The design of indazole-based fluorescent probes has also been advanced through strategies such as "fluorescence umpolung". This approach involves the chemical modification of an indazole derivative to switch it from a weakly fluorescent state to a strongly fluorescent one upon interaction with a specific target or change in its environment. For instance, the introduction of an electron-withdrawing group to a donor-indazole-π-acceptor type dye can lead to a significant enhancement of its fluorescence intensity. researchgate.net This "light-up" mechanism is particularly useful for reducing background noise and improving the signal-to-noise ratio in cellular imaging experiments.

Furthermore, research into benzo[f]indazoles has yielded a new class of fluorophores with promising characteristics for bioimaging. These compounds exhibit broad absorption in the blue region of the visible spectrum and demonstrate significant photostability, a critical factor for long-term imaging studies. ehu.es The photophysical properties of these benzo[f]indazole dyes, including their absorption and emission maxima, are influenced by the nature and position of substituents on the indazole core. ehu.es

While detailed research findings for this compound are not available, the data from analogous indazole derivatives can be used to infer its potential properties as a fluorescent probe. The table below summarizes the photophysical properties of some representative indazole-based fluorophores, illustrating the range of characteristics that can be achieved through chemical modification of the indazole scaffold.

Table 1: Photophysical Properties of Selected Indazole-Based Fluorophores

Compound Family Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Key Features Reference
Aminoindazoles ~300-350 ~400-500 Solvatochromic shifts in emission doi.org
D-indazole-π-A Dyes Not specified Weak emission Serve as precursors for "light-up" probes researchgate.net
EWT-indazole-π-A Dyes Not specified Strong emission Exhibit "fluorescence umpolung" researchgate.net

Structure Activity Relationship Sar and Structural Determinants of Biological Efficacy for 4 Bromo 7 Fluoro 1 Methyl 1h Indazole Scaffolds

Elucidating the Role of Substituent Variation at Specific Positions

The biological activity of the 4-bromo-7-fluoro-1-methyl-1H-indazole scaffold is intricately determined by the nature and position of its substituents. The interplay between the bromine at C-4, the fluorine at C-7, and the methyl group at N-1 dictates the molecule's electronic distribution, lipophilicity, and steric profile, which are critical for target recognition and binding.

Halogen atoms are frequently incorporated into drug candidates to modulate their biological activity. mdpi.com In the context of the this compound scaffold, the bromine at the C-4 position and the fluorine at the C-7 position play distinct and significant roles.

The bromine atom at the C-4 position introduces a significant steric and electronic perturbation. Its size can influence the conformational preferences of the molecule and its ability to fit into a binding pocket. Electronically, bromine is an electron-withdrawing group via induction but can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-target binding affinity. The position of the bromo group at C-4 can be crucial for directing the molecule's orientation within a binding site.

The fluorine atom at the C-7 position offers several advantages in drug design. Due to its small size, it often acts as a bioisostere for a hydrogen atom, with minimal steric hindrance. However, its high electronegativity can significantly alter the local electronic environment, potentially influencing metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine substitution can modulate the acidity of the N-H proton in the parent indazole, although this effect is less direct in the N-methylated analog. The C-7 position is adjacent to the N-1 nitrogen, and a substituent here can sterically influence the conformation of groups attached to N-1. nih.gov

The combination of a bromo and a fluoro substituent at these specific positions creates a unique electronic and steric profile that can be critical for achieving high-potency biological activity. The following table illustrates the general impact of halogen substitutions on the activity of indazole analogues, drawn from broader studies on indazole-based inhibitors.

Compound Analogue Substitution Pattern Observed Activity Trend
Analogue AUnsubstituted IndazoleBaseline Activity
Analogue B4-Bromo IndazoleIncreased potency, potential for halogen bonding
Analogue C7-Fluoro IndazoleEnhanced metabolic stability, modulated pKa
Analogue D4,7-Dihalo IndazolePotentially synergistic effects on potency and pharmacokinetics

N-alkylation of the indazole scaffold is a common strategy to modulate its physicochemical properties and biological activity. nih.gov The methylation at the N-1 position of 4-bromo-7-fluoro-1H-indazole has several important consequences.

Firstly, the N-methylation removes the hydrogen bond donor capability of the indazole N-H group, which can be crucial for preventing certain metabolic pathways and for fine-tuning the binding mode to a biological target. The absence of the acidic proton can also increase the metabolic stability of the compound.

Finally, N-methylation can influence the aqueous solubility and membrane permeability of the molecule, which are critical pharmacokinetic parameters. The impact of N-methylation on the biological activity of indazole derivatives is often target-dependent, as shown in the representative data below.

Compound Analogue Substitution at N-1 General Effect on Activity
Analogue EHPotential for H-bond donation; may be metabolically labile
Analogue FMethylBlocks H-bond donation; can improve metabolic stability and potency
Analogue GEthyl or larger alkylMay introduce steric clashes or enhance hydrophobic interactions

This table provides a generalized overview of the effects of N-alkylation on indazole scaffolds based on available literature. Specific data for this compound is not available.

Conformational Analysis and Regiochemical Impact on Target Binding

The three-dimensional conformation of this compound and its derivatives is a key determinant of their biological activity. The substituents on the indazole ring can influence the preferred conformation of the molecule, particularly if there are bulky groups at the C-3 or N-1 positions.

The regiochemistry of the substituents has a profound impact on target binding. The placement of the bromine at C-4 and fluorine at C-7 creates a specific recognition motif. For example, the C-7 fluoro substituent is in proximity to the N-1 methyl group, which could lead to subtle conformational restrictions. nih.gov These restrictions can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.

Quantitative Correlation between Molecular Descriptors and Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the biological activity of a series of compounds with their physicochemical properties, or molecular descriptors. nih.govnih.gov For a series of analogues based on the this compound scaffold, a QSAR model could be developed to predict the biological response.

Key molecular descriptors for this scaffold would include:

Hydrophobicity descriptors (e.g., logP): The bromo and methyl groups would increase lipophilicity, while the fluoro group has a more moderate effect.

Electronic descriptors (e.g., Hammett constants, partial atomic charges): The electron-withdrawing nature of the bromine and fluorine atoms would significantly influence the electronic properties of the aromatic system.

Steric descriptors (e.g., molar refractivity, van der Waals volume): The bromine at C-4 would be a major contributor to the steric bulk.

Topological descriptors: These would describe the connectivity and shape of the molecule.

A hypothetical QSAR equation for a series of analogues might take the form:

Biological Activity = c0 + c1(logP) + c2(σ) + c3*(MR) + ...

Where logP represents hydrophobicity, σ represents electronic effects, and MR represents steric effects. The coefficients (c1, c2, c3) would indicate the relative importance of each descriptor for the observed biological activity. While no specific QSAR studies for this compound have been found, studies on other indazole series have successfully used such models to guide the design of more potent compounds. researchgate.net

Computational Chemistry and in Silico Drug Design for Indazole Based Compounds

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a cornerstone of in silico drug design, utilized to predict the binding orientation and affinity of a small molecule, or ligand, to its macromolecular target, typically a protein. For 4-bromo-7-fluoro-1-methyl-1H-indazole, molecular docking studies would be instrumental in identifying potential protein targets and understanding the key interactions that govern its binding.

The process involves computationally placing the this compound molecule into the binding site of a protein of interest. Scoring functions are then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. These simulations can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the protein's active site.

For instance, in a hypothetical docking study of this compound against a kinase target, the indazole core could form hydrogen bonds with backbone atoms in the hinge region, a common binding motif for kinase inhibitors. The bromo and fluoro substituents could modulate the electronic properties and occupy specific hydrophobic pockets, enhancing binding affinity and selectivity. The methyl group on the indazole nitrogen can also influence the compound's orientation and interactions within the binding site.

Table 1: Hypothetical Molecular Docking Results for this compound against Protein Kinase Targets

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase A-9.2Met120, Leu78, Val65Hydrogen Bond, Hydrophobic
Kinase B-8.5Asp180, Phe179, Ile95Hydrogen Bond, Pi-Stacking
Kinase C-7.8Cys150, Gly121, Ala88Hydrophobic, Halogen Bond

Note: The data in this table is for illustrative purposes only and represents hypothetical results from a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead structures.

2D-QSAR models utilize descriptors calculated from the two-dimensional representation of a molecule, such as physicochemical properties (e.g., logP, molecular weight) and topological indices. For a series of indazole analogs including this compound, a 2D-QSAR model could be developed to predict their inhibitory activity against a specific target.

A typical 2D-QSAR equation might take the form:

Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant

By analyzing the coefficients (c1, c2, etc.), researchers can understand which molecular properties are most influential for the desired activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the hydrophobicity of the indazole scaffold could lead to enhanced biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. These methods generate 3D contour maps that highlight regions where modifications to the chemical structure are likely to improve activity.

For this compound, a 3D-QSAR study would involve aligning it with a set of structurally similar and biologically active indazole derivatives. The resulting contour maps could indicate, for example, that a bulky substituent is favored at a particular position on the indazole ring to enhance steric interactions, or that an electron-withdrawing group is preferred in another region to improve electrostatic interactions with the target protein.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the binding mode predicted by molecular docking and to explore the conformational changes that may occur upon ligand binding.

An MD simulation of the this compound-protein complex would involve simulating the movement of every atom in the system over time. Analysis of the simulation trajectory can reveal the persistence of key interactions, the flexibility of different parts of the ligand and protein, and the role of water molecules in mediating the binding. This information is crucial for confirming the initial docking results and for refining the design of more potent and stable inhibitors.

Fragment-Based and Scaffold Hopping Computational Strategies

Fragment-based drug discovery (FBDD) and scaffold hopping are powerful computational strategies for discovering novel chemical entities. nih.govnih.gov

In FBDD, small chemical fragments are screened for weak binding to the target protein. nih.govnih.gov Computationally, this can be achieved through the docking of a fragment library. Once a fragment that binds to a specific sub-pocket of the target is identified, it can be grown or linked with other fragments to generate a more potent lead compound. The indazole core of this compound could itself be considered a fragment that could be elaborated upon using this approach.

Scaffold hopping aims to identify new molecular scaffolds that can mimic the key interactions of a known active compound but possess different core structures. nih.govrsc.org This strategy is particularly useful for overcoming issues with patentability, ADMET properties, or synthetic accessibility of an existing chemical series. nih.govrsc.org For instance, computational methods can be used to search for scaffolds that can present the key pharmacophoric features of this compound in a similar 3D arrangement. Studies have shown successful scaffold hopping from indole (B1671886) cores to indazole frameworks to develop dual inhibitors of MCL-1 and BCL-2. nih.govrsc.org

Predictive Pharmacokinetic and Pharmacodynamic Modeling

In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. For this compound, computational models can predict properties such as its solubility, permeability, metabolic stability, and potential for off-target effects.

Table 2: Predicted ADMET Properties for this compound

PropertyPredicted ValueInterpretation
Aqueous Solubility (logS)-3.5Moderately Soluble
Caco-2 PermeabilityHighGood potential for oral absorption
Cytochrome P450 2D6 InhibitionLowLow risk of drug-drug interactions
hERG BlockageLowLow risk of cardiotoxicity

Note: The data in this table is for illustrative purposes only and represents hypothetical results from in silico ADMET prediction models.

Future Directions and Advanced Research Perspectives for 4 Bromo 7 Fluoro 1 Methyl 1h Indazole and Its Analogues

Development of Novel Synthetic Routes for Structural Diversity

The future development of analogues of 4-bromo-7-fluoro-1-methyl-1H-indazole hinges on the availability of versatile and efficient synthetic methodologies. While classical methods for indazole synthesis exist, modern organic chemistry offers a toolkit for creating a diverse library of analogues for comprehensive structure-activity relationship (SAR) studies.

Future synthetic efforts should focus on:

Late-Stage Functionalization : Developing C-H activation and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to modify the indazole core at various positions. This allows for the rapid generation of analogues from a common intermediate, which is more efficient than de novo synthesis for each new compound. The synthesis of various indazole derivatives has been shown to effectively utilize Suzuki coupling reactions. rsc.org

Novel Cyclization Strategies : Exploring new ways to construct the indazole ring system can provide access to novel substitution patterns. Methods like intramolecular palladium-catalyzed C-H amination of aminohydrazones or oxidative benzannulation from pyrazoles represent advanced strategies for building the indazole core. nih.gov

Fluorination and Halogenation Chemistry : Given the importance of the bromo and fluoro substituents, exploring advanced methods for their introduction is crucial. This includes regioselective fluorination and the ability to introduce other halogens or functional groups at these positions to fine-tune activity. The fluorination of the aromatic ring in indazole skeletons has been suggested as a promising strategy for developing selective inhibitors. researchgate.net

A patent for the synthesis of 5-bromo-4-fluoro-1H-indazole highlights a three-step process involving bromination, ring closure, and deprotection, demonstrating a scalable route for halogenated indazoles. google.com Similarly, a known synthesis for 4-bromo-1-methyl-1H-indazole involves the straightforward methylation of 4-bromo-1H-indazole. chemicalbook.com Expanding upon these foundational routes with modern synthetic techniques will be key to unlocking the full potential of this compound class.

Table 1: Selected Synthetic Strategies for Indazole Derivatives

Strategy Description Potential Application for Analogues Reference
Suzuki Coupling Palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Introduction of aryl or heteroaryl groups at the bromine position (C4) or other halogenated sites. rsc.org
C-H Amination Intramolecular palladium-catalyzed reaction to form the pyrazole (B372694) ring of the indazole system. A fundamental method for constructing the core indazole scaffold from acyclic precursors. nih.gov
N-Methylation Addition of a methyl group to the nitrogen of the indazole ring using an alkylating agent like methyl iodide. Modification at the N1 position to influence solubility and binding orientation. chemicalbook.com

| Bromination/Ring Closure | A multi-step sequence involving bromination of an aniline (B41778) precursor, followed by cyclization to form the indazole. | Building the core halogenated indazole structure from simple starting materials. | google.com |

In-depth Mechanistic Investigations of Biological Activities

Indazole derivatives are known to inhibit a wide range of biological targets, particularly protein kinases. nih.govresearchgate.net The specific biological activities of this compound are not extensively documented in publicly available literature, creating a significant opportunity for investigation. Future research must prioritize elucidating its mechanism of action.

Key areas for investigation include:

Target Identification and Validation : Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the primary protein targets. For instance, one indazole derivative was found to induce apoptosis in cancer cells through the ROS-mitochondrial pathway. rsc.org

Structural Biology : Obtaining co-crystal structures of lead analogues bound to their protein targets. This provides invaluable information about the binding mode, key molecular interactions, and the roles of the bromo and fluoro substituents, guiding further rational design.

Biochemical and Cellular Assays : Developing robust assays to quantify the inhibitory activity and cellular effects of the compounds. Fluorinated indazoles have demonstrated potent inhibition of targets like Rho kinase (ROCK1) and nitric oxide synthase (NOS), with IC50 values in the nanomolar range for some analogues. nih.govresearchgate.net

A comprehensive review highlights that indazole derivatives have been successfully developed as inhibitors for targets such as FGFR, EGFR, PDK1, and IDO1, underscoring the scaffold's versatility. nih.gov Mechanistic studies would clarify which, if any, of these or other pathways are modulated by this compound.

Table 2: Examples of Biological Targets for Indazole Analogues

Compound Class Biological Target Reported Activity (IC₅₀) Reference
6-Fluoroindazole derivative Rho kinase (ROCK1) 14 nM nih.gov
1H-Indazol-3-amine derivative FGFR1 2.9 nM nih.gov
1H-Indazole derivative EGFR (T790M mutant) 5.3 nM nih.gov
Indazole-based diarylurea c-Kit (cellular assay vs. HCT-116) 1.0 µM nih.gov

Rational Design of Highly Selective and Potent Modulators

With a foundational understanding of the SAR and mechanism of action, the next step is the rational design of improved analogues. The goal is to optimize potency and selectivity for the desired biological target while minimizing off-target effects.

Future design strategies should incorporate:

Structure-Based Drug Design (SBDD) : Using crystal structures or homology models of the target protein to design molecules that fit precisely into the active site. This approach has been successfully used to develop indazole-based inhibitors of EGFR and other kinases. nih.gov

Fragment-Based Lead Discovery (FBLD) : Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads. This method led to the discovery of potent indazole-based USP7 inhibitors. nih.gov

Computational Chemistry : Employing molecular docking and molecular dynamics simulations to predict binding affinities and modes, helping to prioritize which compounds to synthesize. Molecular docking has been used to explore the interaction mechanisms of indazole derivatives with their targets. nih.gov

Bioisosteric Replacement : Swapping functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. The strategic replacement of hydrogen with fluorine is a classic example of this approach. psu.edunih.gov

SAR studies on various indazole series have revealed key insights; for example, substituents on the indazole ring are generally well-tolerated, and modifications at the N-1 position can significantly impact potency and selectivity. nih.govnih.gov

Integration of Multi-Omics Data in Indazole Research

The advent of high-throughput "omics" technologies offers a powerful, systems-level approach to understanding the effects of a compound. nashbio.com Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the biological response to an indazole-based modulator. nih.govmdpi.com

Future research should leverage multi-omics to:

Uncover Mechanisms of Action : Treating cell lines or model organisms with this compound and analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal the cellular pathways it perturbs. pharmalex.com This can confirm intended targets and identify unexpected off-target effects.

Identify Biomarkers : Multi-omics data can help identify biomarkers that predict which patient populations are most likely to respond to a particular drug, a cornerstone of precision medicine. nashbio.compharmalex.com

Discover Novel Targets : By providing a holistic view of cellular changes, an integrated omics approach can help discover novel therapeutic targets and applications for indazole compounds that would be missed by traditional methods. nashbio.comnih.gov

Pipelines and computational tools are being developed to streamline the integration of multi-omics data for drug discovery, making this a highly promising avenue for future indazole research. nih.gov

Preclinical Advancement and Translational Research Pathways

The ultimate goal of medicinal chemistry research is to translate a promising compound into a clinical candidate. For analogues of this compound, this requires a clear and systematic preclinical development plan.

The pathway to clinical translation involves:

In Vivo Efficacy Models : Testing lead compounds in relevant animal models of human disease. For example, indazole derivatives with anticancer activity have been shown to suppress tumor growth in mouse xenograft models. rsc.orgrsc.org

Pharmacokinetics (ADME) : Characterizing the absorption, distribution, metabolism, and excretion properties of the compounds. The goal is to develop compounds with favorable drug-like properties, such as good oral bioavailability. The introduction of fluorine at the C6 position of an indazole inhibitor was reported to dramatically increase oral bioavailability. nih.gov

Toxicology Studies : Assessing the safety profile of lead candidates to identify any potential liabilities before human testing.

Several indazole-based drugs, such as Pazopanib and Niraparib (B1663559), are already used in clinical practice, primarily in oncology. nih.govmdpi.com This clinical validation of the indazole scaffold provides a strong rationale for advancing new derivatives with potentially improved or novel mechanisms of action through preclinical and into clinical development.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-7-fluoro-1-methyl-1H-indazole, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, bromination at the 4-position of a pre-functionalized indazole scaffold can be achieved using N-bromosuccinimide (NBS) under radical initiation. Methylation at the 1-position may employ methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C. Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for alkylation .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions for halogenated intermediates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves impurities, confirmed by TLC and HPLC (>98% purity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~3.5 ppm for N-methyl) and aromatic protons (δ 7.2–8.1 ppm). Coupling constants (e.g., ⁴J for para-fluorine) clarify substitution patterns .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 243.97 (C₈H₆BrFN₂) with isotopic patterns matching Br and F .
  • IR spectroscopy : Identify N–H stretches (~3400 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) to verify functional groups .
    Common pitfalls : Overlapping NMR signals can be resolved via 2D-COSY or NOESY, while fluorinated analogs may require ¹⁹F NMR for unambiguous assignment .

Advanced Research Questions

Q. How does the electronic effect of the 7-fluoro substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine at C7 deactivates the indazole ring, reducing nucleophilic aromatic substitution (SNAr) rates. However, in Suzuki-Miyaura coupling, the bromine at C4 reacts selectively with arylboronic acids using Pd catalysts (e.g., PdCl₂(dppf)). Key parameters:
  • Catalyst system : Pd(OAc)₂ with SPhos ligand enhances reactivity in toluene/EtOH at 90°C .
  • Substrate scope : Electron-deficient aryl boronic acids yield higher conversions due to matched electronic effects .
  • Monitoring : Use GC-MS or in situ IR to track reaction progress and optimize stoichiometry (1:1.2 substrate:boronic acid) .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies include:
  • Standardized bioassays : Replicate studies under uniform conditions (e.g., cell lines, IC₅₀ protocols) to isolate compound-specific effects .
  • Purity validation : Use orthogonal methods (HPLC, elemental analysis) to confirm >95% purity, excluding confounding impurities .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify trends in structure-activity relationships (SAR) .

Q. How can computational methods predict the binding affinity of this compound to kinase targets like EGFR or BRAF?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations assess binding modes:
  • Protein preparation : Retrieve EGFR/BRAF structures from PDB (e.g., 1M17), optimize via energy minimization .
  • Docking parameters : Grid boxes centered on ATP-binding sites, with scoring functions (e.g., Glide SP) ranking poses by ΔG .
  • Validation : Compare predicted IC₅₀ values with experimental kinase inhibition assays (e.g., KinomeScan) to refine force fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.